REACTION_CXSMILES
|
C([O:3][C:4](=[O:21])[CH2:5][C:6]1[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[N:8][N:9]2[CH:14]=[CH:13][CH:12]=[N:11][C:10]=12)C.[OH-].[Na+].O>C(O)C>[C:15]1([C:7]2[C:6]([CH2:5][C:4]([OH:21])=[O:3])=[C:10]3[N:11]=[CH:12][CH:13]=[CH:14][N:9]3[N:8]=2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:1.2|
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Name
|
2-phenylpyrazolo[1,5-a]pyrimidine-3-acetic acid ethyl ester
|
Quantity
|
12.25 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1C(=NN2C1N=CC=C2)C2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 hours under a nitrogen atmosphere
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water (100 ml)
|
Type
|
CUSTOM
|
Details
|
Acidification with glacial acetic acid produced a solid precipitate
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
to yield 10.8 g of crude product, mp 78°-90° C
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetone-water
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NN2C(N=CC=C2)=C1CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.25 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |